Phenol, 4-[bis(ethylthio)methyl]-
Description
Structure
3D Structure
Properties
CAS No. |
134836-75-2 |
|---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
4-[bis(ethylsulfanyl)methyl]phenol |
InChI |
InChI=1S/C11H16OS2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11-12H,3-4H2,1-2H3 |
InChI Key |
SGKQQFZMGICTKM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C1=CC=C(C=C1)O)SCC |
Origin of Product |
United States |
Ii. Synthetic Methodologies for Phenol, 4 Bis Ethylthio Methyl and Analogous Compounds
Historical Perspective on Thioacetal and Dithioacetal Formation
Thioacetals and their dithio counterparts are the sulfur analogs of acetals. Dithioacetals, with the general formula R-CH(-SR')₂, are particularly common and are typically prepared through the condensation of an aldehyde with two equivalents of a thiol (-SH) or one equivalent of a dithiol. wikipedia.org This reaction proceeds through a hemithioacetal intermediate and requires an acid catalyst, which can be either a Brønsted acid or a Lewis acid. wikipedia.org
Historically, strong protic acids like hydrochloric acid were used. Over time, a variety of milder and more selective catalysts have been developed. These include:
Iodine organic-chemistry.org
Hafnium trifluoromethanesulfonate (B1224126) organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀) organic-chemistry.org
The mechanism of formation is analogous to that of acetals. youtube.com The key utility of dithioacetals, beyond their stability under both acidic and basic conditions, lies in their ability to facilitate "umpolung," or the inversion of polarity. wikipedia.org The carbonyl carbon of an aldehyde is electrophilic, but once converted to a dithioacetal, the corresponding carbon atom can be deprotonated to become nucleophilic, opening up a wide range of synthetic possibilities. wikipedia.org
Targeted Synthesis of Phenol (B47542), 4-[bis(ethylthio)methyl]-
The most direct and logical pathway to Phenol, 4-[bis(ethylthio)methyl]- involves a multi-step sequence starting from a readily available precursor.
Direct C-H functionalization of phenols is a powerful modern strategy for creating complex molecules by selectively activating and replacing a hydrogen atom on the aromatic ring. rsc.orgnih.gov Techniques using transition-metal catalysts (e.g., gold, palladium) have been developed for the site-selective alkylation and arylation of phenols. researchgate.netnih.govresearchgate.net However, the direct installation of a complete bis(ethylthio)methyl group onto the phenol ring in a single step is not a commonly reported method. Such a transformation would require a specialized reagent and catalytic system that is not part of the standard synthetic repertoire.
The most practical and widely understood synthesis of Phenol, 4-[bis(ethylthio)methyl]- proceeds through a two-step strategy starting from p-cresol (B1678582) or other related precursors to first form an essential intermediate: 4-hydroxybenzaldehyde (B117250).
Step 1: Synthesis of 4-Hydroxybenzaldehyde This key intermediate can be synthesized via several industrial methods. One prominent method is the catalytic oxidation of p-cresol using air or oxygen with a suitable catalyst. chemicalbook.com Another approach involves the synchronous oxidation and reduction of p-nitrotoluene using sodium polysulfide. chemicalbook.com
Step 2: Thioacetalization of 4-Hydroxybenzaldehyde With 4-hydroxybenzaldehyde in hand, the final step is a classic acid-catalyzed thioacetalization reaction. The aldehyde is treated with two equivalents of ethanethiol (B150549) (ethyl mercaptan) in the presence of a Lewis or Brønsted acid catalyst. The reaction converts the formyl group (-CHO) into the desired diethyl dithioacetal group [-CH(SCH₂CH₃)₂].
Reaction Scheme: Synthesis of Phenol, 4-[bis(ethylthio)methyl]-
![Reaction scheme showing the conversion of 4-hydroxybenzaldehyde and ethanethiol into Phenol, 4-[bis(ethylthio)methyl]-](https://i.imgur.com/8N48x3p.png)
This scheme illustrates the acid-catalyzed reaction between 4-hydroxybenzaldehyde and two equivalents of ethanethiol to yield the target compound.
Advanced Approaches for Related Bis(thioalkyl)methyl Phenol Derivatives
Research into dithioacetal chemistry has led to more advanced and versatile synthetic methods, enabling the creation of a wide array of analogs with diverse functionalities.
The identity of the alkylthio group can be readily modified by choosing different thiols in the synthesis. This allows for the tuning of the compound's physical and chemical properties.
Methylthio Analogs: An odorless method for producing methyl-dithioacetals uses BF₃SMe₂ as both the Lewis acid catalyst and the source of the methylthio group. acs.org This approach avoids the use of volatile and malodorous methanethiol.
Octylthio Analogs: The synthesis of 2,4-bis(n-octylthiomethyl)-6-methylphenol has been achieved by reacting o-cresol, paraformaldehyde, and n-octyl mercaptan in the presence of a cyclic secondary amine catalyst like pyrrolidine, which provides high, stable yields. google.com
Unsymmetrical Dithioacetals: While most methods produce symmetrical dithioacetals (with two identical thioalkyl groups), a one-step protocol has been developed for the selective synthesis of unsymmetrical dithioacetals. nih.gov By carefully controlling the kinetics of the reaction between an aldehyde, an aromatic thiol, and an aliphatic thiol, the mixed dithioacetal can be formed as the major product. nih.gov
The following table summarizes various synthetic approaches for different thioalkyl moieties.
| Target Compound Class | Starting Materials | Key Reagents/Catalysts | Salient Features |
| Methyl-dithioacetals | Aldehydes | BF₃SMe₂ | Odor-free procedure; reagent acts as both catalyst and thio-source. acs.org |
| Ethyl-dithioacetals | Aldehydes, Ethanethiol | Acid Catalyst (e.g., HCl) | Classic, well-established method. |
| n-Octylthiomethyl phenols | o-Cresol, Paraformaldehyde, n-Octyl mercaptan | Pyrrolidine | High-yield industrial process. google.com |
| Unsymmetrical dithioacetals | Aldehyde, Aliphatic Thiol, Aromatic Thiol | Camphorsulfonic acid (CSA) | Kinetically controlled selective synthesis of mixed dithioacetals. nih.gov |
The versatility of this class of compounds is further enhanced by introducing various substituents onto the phenolic ring. This can be achieved by either using a pre-substituted phenol as a starting material or by modifying the ring at a later stage.
Synthesis from Substituted Phenols: A straightforward approach is to begin with a phenol that already contains the desired substituents. For example, the synthesis of 2,4-bis(n-octylthiomethyl)-6-methylphenol starts with o-cresol, thereby incorporating a methyl group at a specific position on the ring. google.com
Cyclization and Annulation Strategies: More complex substituted phenols can be constructed using cyclo-condensation reactions. A [3+3] cyclization of 1,3-dianionic ketones with ketene (B1206846) dithioacetals has been developed to afford various tri- and tetra-substituted 5-(methylthio)phenols. nih.gov
Modern C-H Functionalization: Advanced methods focusing on the regioselective C-H functionalization of free phenols offer a powerful toolkit for introducing substituents directly onto the phenol core. nih.gov These strategies, while not typically used to install the dithioacetal group itself, can be employed to synthesize highly decorated phenolic precursors, which can then be converted to the corresponding dithioacetals. This provides a modular approach to structural diversity. General strategies for synthesizing meta-substituted phenols have also been reviewed, offering pathways to overcome the typical ortho-para directing effects of the hydroxyl group. rsc.org
Synthesis of Mercaptophenol Intermediates
The preparation of mercaptophenol intermediates is a crucial step for synthesizing various phenolic compounds containing sulfur functionalities. 4-Mercaptophenol (B154117) is a particularly relevant intermediate for the synthesis of 4-substituted phenolic compounds. sigmaaldrich.com General methods for introducing a thiol group onto a phenolic ring often involve multiple steps.
One common route involves the sulfonation of phenol, followed by reduction of the resulting sulfonic acid. Another approach is the diazotization of an aminophenol, followed by reaction with a sulfur-containing nucleophile. More complex syntheses, such as the preparation of 2-mercapto-5-difluoromethoxy-1H-benzimidazole, demonstrate a typical workflow where the phenol is first modified (e.g., nitration), followed by reduction and cyclization with a carbon disulfide source to install the mercapto group. primescholars.com
The Friedel-Crafts alkylation of 4-mercaptophenol with tert-butyl chloride in the presence of a Lewis acid has been used to synthesize 2,6-di-tertiarybutyl-4-mercaptophenol, demonstrating a method for further functionalizing the phenol ring. sigmaaldrich.comnih.gov
Table 1: Synthesis of Mercapto-Containing Intermediates
| Intermediate | Starting Materials | Reagents/Conditions | Key Transformation | Ref. |
|---|---|---|---|---|
| N-[4-(difluoromethoxy)phenyl]acetamide | p-hydroxy acetanilide, Difluoromethylenechloride | Isopropyl alcohol, NaOH, PEG-600, 50-55°C | O-difluoromethylation | primescholars.com |
| [4-(difluoromethoxy)-2-nitrophenyl]amine | N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | Methanol, 50% NaOH, Reflux | Hydrolysis of acetamide | primescholars.com |
| 2-mercapto-5-difluoromethoxy-1H-benzimidazole | 4-(difluoromethoxy)-2-nitroaniline | Raney-Nickel, hydrazine (B178648) hydrate; then CS2, reflux | Reduction of nitro group and cyclization | primescholars.com |
| 2,6-di-tertiarybutyl-4-mercaptophenol | 4-Mercaptophenol, tert-butyl chloride | Lewis Acid | Friedel-Crafts Alkylation | sigmaaldrich.com |
Iii. Advanced Spectroscopic Characterization and Analytical Techniques
Chromatographic and Hyphenated Techniques for Compound Analysis
Chromatographic techniques are essential for the separation of "Phenol, 4-[bis(ethylthio)methyl]-" from complex sample matrices prior to its detection and quantification by mass spectrometry. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the phenolic hydroxyl group, "Phenol, 4-[bis(ethylthio)methyl]-" may require derivatization to increase its volatility and improve its chromatographic behavior. Silylation is a common derivatization technique for phenols, converting the polar -OH group into a less polar and more volatile trimethylsilyl (-OTMS) ether.
Upon introduction into the GC, the derivatized analyte is separated from other components of the sample based on its boiling point and interaction with the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are then detected, providing a unique mass spectrum that allows for unequivocal identification.
The fragmentation pattern in EI-MS is highly reproducible and serves as a "fingerprint" for the compound. For the trimethylsilyl derivative of "Phenol, 4-[bis(ethylthio)methyl]-", fragmentation would likely involve cleavage of the ethylthio groups and rearrangements of the silyl group, leading to a series of diagnostic ions.
Hypothetical GC-MS Data for Derivatized "Phenol, 4-[bis(ethylthio)methyl]-"
| Parameter | Value |
|---|---|
| Analyte | 4-[bis(ethylthio)methyl]-phenol, TMS derivative |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50-500 |
| Hypothetical Retention Time | 12.5 min |
| Hypothetical Major Fragment Ions (m/z) | M+•, [M-CH3]+, [M-C2H5S]+, [Si(CH3)3]+ |
Liquid chromatography-mass spectrometry (LC-MS) is ideally suited for the analysis of non-volatile and thermally labile compounds, making it a valuable tool for the direct analysis of "Phenol, 4-[bis(ethylthio)methyl]-" without the need for derivatization. researchgate.netoup.com Reversed-phase high-performance liquid chromatography (HPLC) is the most common separation technique, where the analyte is partitioned between a nonpolar stationary phase and a polar mobile phase.
The choice of ionization source is critical in LC-MS. For phenolic compounds, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are frequently employed. researchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode, with minimal fragmentation. APCI is suitable for less polar compounds and can also provide molecular weight information. researchgate.net
The separation of "Phenol, 4-[bis(ethylthio)methyl]-" would be optimized by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like methanol or acetonitrile, and the pH. nih.govurl.edu
Illustrative LC-MS Parameters for "Phenol, 4-[bis(ethylthio)methyl]-" Analysis
| Parameter | Condition |
|---|---|
| Analyte | Phenol (B47542), 4-[bis(ethylthio)methyl]- |
| LC Column | C18, 150 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS Detection | Full Scan (m/z 100-400) |
| Hypothetical Retention Time | 7.8 min |
| Expected Ion (m/z) | [M-H]⁻ |
For the detection of trace levels of "Phenol, 4-[bis(ethylthio)methyl]-" in complex matrices, advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable. mdpi.com
Tandem Mass Spectrometry (MS/MS) , often performed on triple quadrupole or ion trap mass spectrometers, offers exceptional sensitivity and selectivity. spectroscopyonline.commdpi.com In a typical MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ ion of the target analyte) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, enabling quantification at very low concentrations. oup.commdpi.com
High-Resolution Mass Spectrometry (HRMS) , utilizing technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. measurlabs.comnih.govthermofisher.com This capability allows for the determination of the elemental composition of an unknown compound by measuring its exact mass with a high degree of confidence. For "Phenol, 4-[bis(ethylthio)methyl]-", HRMS can confirm its molecular formula and help in the identification of its metabolites or degradation products in environmental or biological samples. nih.gov
The combination of chromatographic separation with these advanced mass spectrometry techniques provides a powerful platform for the comprehensive analysis of "Phenol, 4-[bis(ethylthio)methyl]-", from its initial identification to its ultra-trace level quantification in challenging sample types.
Potential Advanced MS/MS Parameters for "Phenol, 4-[bis(ethylthio)methyl]-"
| Parameter | Value |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z corresponding to [M-H]⁻ |
| Collision Gas | Argon |
| Hypothetical Product Ions (Q3) | Fragments resulting from the loss of ethylthio groups |
| Application | Targeted quantification, trace analysis in environmental samples |
Iv. Mechanistic Insights and Reaction Pathway Investigations
Reaction Mechanisms for the Formation of the Bis(ethylthio)methyl Moiety
The synthesis of Phenol (B47542), 4-[bis(ethylthio)methyl]- typically proceeds through the formation of a dithioacetal functional group at the para-position of the phenol ring. This transformation is achieved by reacting 4-hydroxybenzaldehyde (B117250) with two equivalents of ethanethiol (B150549) under acidic conditions.
The reaction mechanism is a classic example of acid-catalyzed nucleophilic addition to a carbonyl group, followed by substitution. It can be delineated in the following steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
First Nucleophilic Attack: A molecule of ethanethiol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemithioacetal intermediate.
Deprotonation and Hemithioacetal Formation: A base (which can be another molecule of ethanethiol or the solvent) removes the proton from the sulfur atom, yielding a neutral hemithioacetal.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemithioacetal is then protonated by the acid catalyst, converting it into a good leaving group (water).
Second Nucleophilic Attack: A second molecule of ethanethiol attacks the electrophilic carbon of the thionium (B1214772) ion.
Final Deprotonation: Finally, deprotonation of the newly added sulfur group yields the stable dithioacetal product, Phenol, 4-[bis(ethylthio)methyl]-, and regenerates the acid catalyst.
Investigation of Substituent Effects on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of the formation of the bis(ethylthio)methyl group are significantly influenced by the electronic nature of substituents on the aromatic ring. The key intermediate in the reaction is a carbocation-like thionium ion. Therefore, the stability of this intermediate dictates the reaction rate. nih.gov
The hydroxyl (-OH) group at the para-position in the precursor, 4-hydroxybenzaldehyde, is an electron-donating group (EDG) through resonance. This has two major effects:
Kinetic Effect: The EDG stabilizes the positively charged thionium intermediate, thereby lowering the activation energy for its formation. This leads to a faster reaction rate compared to benzaldehyde (B42025) with no substituent or with an electron-withdrawing group (EWG). For reactions involving basic nitrogen-containing substituents, which are strongly electron-donating, faster conversion rates are observed. nih.gov
Thermodynamic Effect: The stability of the final product is also influenced. Generally, the process is considered to be under kinetic control, where the observed product ratios are a result of differing reaction rates rather than the thermodynamic stability of the products. nih.govnih.gov
Studies on related acetal (B89532) and ketal systems have demonstrated a dramatic effect of substituents on hydrolysis rates, which is the reverse of the formation reaction. Electron-donating groups significantly accelerate hydrolysis by stabilizing the carboxonium ion intermediate. nih.gov This principle is transferable to dithioacetals, where the -OH group in Phenol, 4-[bis(ethylthio)methyl]- would similarly influence its stability and reactivity.
Table 1: Influence of Aromatic Substituents on Acetal/Ketal Hydrolysis Rates (as an analogue for Dithioacetal Stability)
| Substituent at Para-Position | Electronic Effect | Relative Hydrolysis Rate (Analogue) | Implication for Dithioacetal Formation |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Fast | Accelerates rate by stabilizing the intermediate |
| -OH (Hydroxy) | Electron-Donating | Moderately Fast | Accelerates rate by stabilizing the intermediate |
| -H (Hydrogen) | Neutral | Baseline | Baseline rate |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Slow | Decelerates rate by destabilizing the intermediate |
This table is illustrative, based on principles from acetal chemistry which are analogous to dithioacetals. The relative rates are qualitative.
Mechanistic Studies of Chemical Transformations of Phenol, 4-[bis(ethylthio)methyl]-
The chemical reactivity of Phenol, 4-[bis(ethylthio)methyl]- is characterized by transformations involving the dithioacetal moiety, the phenolic hydroxyl group, and the aromatic ring.
Oxidation of Sulfur Atoms: The sulfur atoms in the bis(ethylthio)methyl group are susceptible to oxidation. wikipedia.org Controlled oxidation can convert the thioethers into the corresponding sulfoxides and subsequently to sulfones. This transformation significantly alters the electronic properties and polarity of the molecule. The mechanism typically involves an electrophilic oxidant that attacks the electron-rich sulfur atom.
Deprotection to Aldehyde: The dithioacetal group is a well-known protecting group for aldehydes. Its removal, or deprotection, regenerates the original 4-hydroxybenzaldehyde. This is typically achieved under oxidative or hydrolytic conditions. Methods using reagents like o-iodoxybenzoic acid (IBX) or hydrogen peroxide activated by an iodine catalyst proceed via hydrolysis of the C-S bonds under conditions that are often mild and chemoselective. organic-chemistry.org
Reactions of the Phenolic Ring: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho-positions (positions 2 and 6) relative to the -OH group. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to occur at the positions adjacent to the hydroxyl group, provided the steric hindrance from the bulky bis(ethylthio)methyl group allows for it. Oxidative intramolecular cyclization at the ortho-position of phenol derivatives is a known synthetic strategy, highlighting the reactivity of this position. nih.gov
Photodegradation and Environmental Transformation Pathways (Methodological Studies)
The environmental fate of sulfur-containing organic compounds like Phenol, 4-[bis(ethylthio)methyl]- is of interest, particularly their transformation pathways under sunlight. Methodological studies on related dissolved organic sulfur (DOS) compounds reveal that photodegradation is a significant transformation process. nih.gov
The primary mechanism is photosensitized degradation. In natural waters, chromophoric dissolved organic matter (CDOM), such as humic acids, can absorb sunlight and transition to an excited triplet state (³CDOM*). This excited sensitizer (B1316253) can then interact with the sulfur compound or with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).
These highly reactive species can initiate the degradation of the bis(ethylthio)methyl moiety. The likely transformation pathway involves the oxidation of the sulfur atoms and cleavage of the carbon-sulfur bonds. numberanalytics.comnumberanalytics.com This breakdown can lead to the formation of a variety of smaller, more oxidized products. Studies on analogous organosulfur compounds have identified the following potential end-products:
Sulfate (SO₄²⁻): Complete oxidation of the sulfur atoms. nih.gov
Volatile Sulfur Gases: Such as carbonyl sulfide (B99878) (COS) and carbon disulfide (CS₂).
The efficiency and product distribution of these photodegradation pathways are highly dependent on environmental factors such as pH, the concentration of dissolved oxygen, and the presence of natural photosensitizers. mdpi.comnih.gov The process generally involves the initial adsorption of the organic molecule onto the surface of a photocatalyst (like naturally occurring mineral oxides), followed by surface photodegradation and subsequent desorption of the final products. mdpi.com
V. Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the electronic distribution and three-dimensional arrangement of atoms in "Phenol, 4-[bis(ethylthio)methyl]-". These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for analyzing the conformational landscape and electronic characteristics of substituted phenols.
Conformational Analysis: The structural flexibility of "Phenol, 4-[bis(ethylthio)methyl]-" arises from the potential for rotation around several single bonds: the bond connecting the phenyl ring to the methine carbon, the two C-S bonds of the dithioacetal group, and the S-C bonds of the ethyl groups. A thorough conformational analysis using DFT would involve systematically rotating these bonds to map the potential energy surface. This process identifies the various stable conformers (local energy minima) and the transition states that separate them. Factors such as steric hindrance between the bulky ethylthio groups and the phenol (B47542) ring, as well as torsional strain along the aliphatic chains, are critical in determining the relative energies of these conformers. libretexts.org It is expected that the lowest energy conformers would adopt a staggered arrangement to minimize these repulsive interactions.
Electronic Properties: DFT calculations can elucidate the electronic structure, providing key insights into the molecule's reactivity and spectroscopic behavior. The substituent at the para position significantly influences the electronic properties of the phenol ring. The bis(ethylthio)methyl group, a dithioacetal, is generally considered to be weakly electron-withdrawing through the inductive effect (-I) due to the electronegativity of the sulfur atoms. chemistrysteps.com However, sulfur can also participate in resonance donation (+M) via its lone pairs, though this effect is typically weaker than for oxygen. DFT calculations would precisely quantify the net electronic effect by computing the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, which is a crucial indicator of chemical stability and reactivity.
| Property | Description | Predicted Influence of 4-[bis(ethylthio)methyl]- Group |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Expected to be slightly lowered compared to phenol due to the net electron-withdrawing nature of the substituent. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Expected to be lowered, making the molecule a potentially better electron acceptor than phenol. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and electronic excitation energy. | Likely to be slightly smaller than that of phenol, suggesting a potential for higher reactivity. |
| Mulliken Atomic Charges | Distribution of partial charges on each atom in the molecule. | Would show negative partial charges on the sulfur atoms and the phenolic oxygen, with charge redistribution across the aromatic ring. |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer higher levels of accuracy than DFT for certain properties, albeit at a greater computational expense. These methods are invaluable for the precise prediction of spectroscopic parameters. nih.gov
For "Phenol, 4-[bis(ethylthio)methyl]-", high-level ab initio calculations could be employed to predict its rotational and vibrational spectra with high fidelity. arxiv.org The calculations would yield a set of spectroscopic constants essential for identifying the molecule through techniques like microwave spectroscopy. Even if absolute line positions have minor errors, the predicted hyperfine structures—splittings caused by the interaction of nuclear spins with the molecular magnetic environment—are often accurate enough to serve as a definitive fingerprint for the molecule's detection in experimental settings. nih.gov
Key parameters that can be predicted include:
Centrifugal Distortion Constants: These account for the slight stretching of the molecule as it rotates at higher speeds. arxiv.org
Nuclear Quadrupole and Spin-Rotation Coupling Constants: These describe the fine and hyperfine details of the spectrum, providing a unique signature for the molecule.
Molecular Dynamics Simulations for Conformational Flexibility Assessment
While quantum chemical calculations are excellent for identifying static, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time in a realistic environment, such as in a solvent. mdpi.com
An MD simulation for "Phenol, 4-[bis(ethylthio)methyl]-" would be set up by placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time.
Such simulations would reveal:
Conformational Flexibility: The simulation would show the real-time rotation of the ethylthio groups and the wagging and twisting of the entire side chain, providing a comprehensive view of the molecule's flexibility. acs.org
Dominant Conformations in Solution: By analyzing the trajectory, one can determine which conformations are most frequently adopted in solution and the timescales for transitions between them.
Solvent Interactions: MD simulations explicitly model the interactions between the solute and solvent, such as the formation of hydrogen bonds between the phenolic hydroxyl group and water molecules. These interactions can significantly influence the conformational preferences of the molecule.
Theoretical Prediction of Reactivity Descriptors
Computational methods can also predict key descriptors of chemical reactivity, offering insight into how "Phenol, 4-[bis(ethylthio)methyl]-" will behave in chemical reactions.
The primary contributors to the dipole moment are:
The polar O-H bond of the phenol group.
The C-O bond.
The C-S bonds of the dithioacetal group.
The net dipole of the aromatic ring itself.
| Compound | Substituent (para-) | Nature of Substituent | Typical Dipole Moment (D) | Reference |
|---|---|---|---|---|
| Phenol | -H | - | ~1.5 D | mdpi.com |
| p-Cresol (B1678582) | -CH3 | Electron-Donating (+I) | ~1.4 D | |
| p-Nitrophenol | -NO2 | Strongly Electron-Withdrawing (-I, -M) | ~5.1 D | |
| Phenol, 4-[bis(ethylthio)methyl]- | -CH(SEt)2 | Weakly Electron-Withdrawing (Predicted) | Predicted to be slightly higher than phenol |
The acid dissociation constant (pKa) is a critical measure of the acidity of the phenolic proton. Computational chemistry offers established protocols for accurately predicting the pKa of phenolic compounds. [1 (from first search)] These methods typically calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution:
Phenol-OH + H₂O ⇌ Phenolate-O⁻ + H₃O⁺
A common and accurate approach involves using a thermodynamic cycle that separates the free energy change into gas-phase deprotonation energy and the solvation energies of the species involved. [1 (from first search)] More direct methods calculate the free energy of reaction in solution using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), often supplemented with a few explicit solvent molecules to model specific hydrogen-bonding interactions. [1 (from first search), 2 (from first search)]
For substituted phenols, the pKa is highly sensitive to the electronic effects of the substituents.
Electron-withdrawing groups stabilize the resulting phenoxide anion, making the phenol more acidic (lower pKa).
Electron-donating groups destabilize the phenoxide anion, making the phenol less acidic (higher pKa).
Given that the bis(ethylthio)methyl group is predicted to be weakly electron-withdrawing, it is expected that "Phenol, 4-[bis(ethylthio)methyl]-" will be slightly more acidic than unsubstituted phenol. Therefore, its pKa is predicted to be slightly lower than the pKa of phenol (~9.98). High-level DFT calculations using functionals like CAM-B3LYP with a large basis set (e.g., 6-311+G(d,p)) and an accurate solvation model could predict this value with a mean absolute error of less than 0.4 pKa units. [1 (from first search), 2 (from first search), 4 (from first search)]
Vi. Research on Derivatives and Their Applications in Advanced Chemical Synthesis
Role in the Development of Advanced Materials (Focus on chemical synthesis and polymerization)
Polymerization Reactions Incorporating Phenolic Thioether Units
The incorporation of phenolic thioether units, such as those derived from Phenol (B47542), 4-[bis(ethylthio)methyl]-, into polymer backbones can impart unique thermal, optical, and mechanical properties. The phenolic group offers a site for traditional polymerization reactions like the formation of polyesters, polycarbonates, and phenolic resins, while the thioether linkages can enhance polymer flexibility, refractive index, and affinity for certain metals.
Research in this area explores several polymerization strategies. For instance, polymers can be synthesized from phenol derivatives like bisphenol A reacted with agents such as epichlorohydrin (B41342). nih.govhaz-map.com While direct polymerization of Phenol, 4-[bis(ethylthio)methyl]- is not widely documented, its structural similarity to other polymer precursors suggests its potential utility. The presence of both phenol and thiol-related functional groups is significant, as both have been studied for their roles as chain transfer agents in radical polymerization, which can be used to control polymer molecular weight. researchgate.net
A key approach involves the polycondensation of a di-functionalized monomer derived from Phenol, 4-[bis(ethylthio)methyl]-. For example, the phenolic hydroxyl group could be reacted with epichlorohydrin to form a glycidyl (B131873) ether, which can then be polymerized. Alternatively, the aromatic ring could be functionalized with another reactive group to create an A-B type monomer.
Another promising avenue is the use of thiol-yne "click" chemistry. acs.org This reaction involves the addition of two thiol groups across an alkyne. A derivative of Phenol, 4-[bis(ethylthio)methyl]- functionalized with an alkyne group could be co-polymerized with a dithiol monomer to create hyperbranched polymers with a high density of thioether linkages. acs.org These materials are of interest for applications ranging from drug delivery to advanced coatings.
Table 1: Potential Polymerization Strategies for Phenol, 4-[bis(ethylthio)methyl]- Derivatives This table is interactive. You can sort and filter the data.
| Polymerization Type | Monomer Strategy | Potential Polymer Properties | Relevant Research Context |
|---|---|---|---|
| Polycondensation | Creation of di-functional monomers (e.g., di-acid, di-amine). | High thermal stability, chemical resistance. | Synthesis of polymers from bisphenol A and other phenols. epa.govhaz-map.com |
| Epoxy Resins | Reaction of the phenolic -OH with epichlorohydrin. | Strong adhesion, high mechanical strength. | Common industrial process for bisphenol-based polymers. haz-map.com |
| Thiol-Yne Chemistry | Functionalization with alkyne groups for reaction with dithiols. | High refractive index, metal coordination capability, network formation. | Synthesis of hyperbranched polymers. acs.org |
| Radical Polymerization | Use as a chain transfer agent to control molecular weight. | Tailored polymer chain length and distribution. | Studies on the effect of phenols and thiols in polymerization. researchgate.net |
Design of Ligands for Coordination Chemistry
The presence of both a soft thioether donor and a potentially hard phenoxide donor makes Phenol, 4-[bis(ethylthio)methyl]- and its derivatives attractive candidates for the design of novel ligands in coordination chemistry. acs.org The thioether sulfur atoms can coordinate to a wide range of transition metals, particularly soft metals like copper(I), silver(I), gold(I), palladium(II), and platinum(II). nih.govnih.gov The coordination of thioether ligands is a vast field, with applications in catalysis, materials science, and bioinorganic chemistry. acs.orgnih.gov
Derivatives of Phenol, 4-[bis(ethylthio)methyl]- can be designed to act as:
Monodentate Ligands: Where only one of the sulfur atoms coordinates to a metal center.
Bidentate Chelating Ligands: Where both sulfur atoms of the bis(ethylthio)methyl group bind to the same metal center, forming a stable chelate ring.
Bridging Ligands: Where the two sulfur atoms bind to two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov
Tridentate "Pincer" Ligands: Through modification of the aromatic ring at the positions ortho to the phenolic hydroxyl group with additional donor atoms, creating a highly stable mer-coordination geometry.
The phenolic group can either remain protonated or be deprotonated to form a phenoxide. The deprotonated phenoxide can act as an anionic donor, which can stabilize higher oxidation states of the metal center. The combination of neutral thioether donors and an anionic phenoxide donor in one ligand scaffold is a powerful strategy for tuning the electronic and steric properties of the resulting metal complex. researchgate.net For instance, poly(thioether)borate ligands, which are monoanionic and tripodal, have been developed to create stable complexes with various metals for applications in small molecule activation. nih.gov
Table 2: Potential Coordination Modes of Phenol, 4-[bis(ethylthio)methyl]- Based Ligands This table is interactive. You can sort and filter the data.
| Ligand Type | Coordination Mode | Potential Metal Ions | Potential Applications |
|---|---|---|---|
| Bidentate (S,S) | Chelation via two thioether sulfurs. | Pd(II), Pt(II), Cu(I), Ag(I) | Catalysis, materials science. |
| Tridentate (S,O,S) | Chelation via two sulfurs and the phenoxide oxygen. | Fe(III), Co(II), Ni(II), Cu(II) | Bioinorganic modeling, catalysis. |
| Bridging | Sulfurs or phenoxide bridge two or more metal centers. | Various | Coordination polymers, magnetic materials. |
| Pincer Ligand | Tridentate coordination with additional ortho donors. | Ru(II), Rh(I), Ir(I) | C-H activation, catalysis. |
The redox activity of the thiol-disulfide interconversion can also be exploited in ligand design, allowing for the creation of dynamic coordination systems that respond to external stimuli. researchgate.net This adds another layer of complexity and potential functionality to ligands derived from this phenolic thioether scaffold.
Bioisosteric Design and Synthetic Accessibility of Analogs
In medicinal chemistry, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to retain or enhance biological activity—is a cornerstone of drug design. cambridgemedchemconsulting.com Phenolic compounds, while present in many bioactive molecules, often suffer from rapid metabolism (specifically, glucuronidation at the hydroxyl group) and potential toxicity, which can limit their therapeutic application. researchgate.netresearchgate.net Therefore, the bioisosteric replacement of the phenol group in analogs of Phenol, 4-[bis(ethylthio)methyl]- is a key strategy for improving drug-like properties. researchgate.net
Synthesis of Alkylthio-Substituted Phenols
The synthesis of the core structure of Phenol, 4-[bis(ethylthio)methyl]- and its analogs relies on established methodologies for the preparation of alkylthio-substituted phenols. Several synthetic routes are available, often involving the direct functionalization of a phenol precursor.
One common approach is the electrophilic substitution of phenols with sulfur-containing electrophiles. For example, the reaction of a phenol with a sulfenyl chloride (RSCl) in the presence of a Lewis acid can introduce a thioether group onto the aromatic ring, typically at the ortho or para position.
Another powerful method is the transition metal-catalyzed cross-coupling of a halogenated phenol with a thiol. beilstein-journals.org Palladium and copper catalysts are frequently used for this purpose. For instance, a 4-bromophenol (B116583) derivative can be coupled with ethanethiol (B150549) in the presence of a suitable catalyst and base to form the corresponding 4-(ethylthio)phenol.
Direct C-H functionalization represents a more atom-economical approach. pku.edu.cn Strategies have been developed for the palladium-catalyzed ortho-C-H functionalization of phenols to introduce various substituents. researchgate.netoregonstate.edu While less common for the para position, specific directing group strategies can achieve this transformation. A copper-catalyzed method has also been developed for coupling benzyl (B1604629) alcohols with thiols to form thioethers. rsc.org
The bis(ethylthio)methyl group itself can be introduced by reacting 4-hydroxybenzaldehyde (B117250) with ethanethiol under acidic conditions to form the corresponding dithioacetal, followed by reduction of the aldehyde group if necessary.
Table 3: Key Synthetic Routes to Alkylthio-Substituted Phenols This table is interactive. You can sort and filter the data.
| Synthetic Method | Description | Key Reagents | Advantages |
|---|---|---|---|
| Thiolation of Phenols | Direct reaction of a phenol with a thiol or disulfide. | Lewis acids, AlCl₃ | Straightforward for simple substrates. |
| Cross-Coupling | Coupling of a halophenol with a thiol. | Pd or Cu catalysts, base | High functional group tolerance. beilstein-journals.org |
| C-H Thiolation | Direct formation of a C-S bond on the phenol ring. | Transition metal catalysts (Pd, Rh, Ni) | High atom economy, reduces pre-functionalization steps. pku.edu.cn |
| Dithioacetal Formation | Reaction of a phenolic aldehyde/ketone with thiols. | Ethanethiol, acid catalyst | Specific for introducing geminal dithioether groups. |
| Williamson-type Synthesis | Reaction of a thiolate with an alkyl halide. youtube.com | Thiophenoxide, ethyl iodide | Classic and reliable method for thioether formation. youtube.com |
Structural Feature Analysis for Synthetic Strategy Development
The development of synthetic strategies for more complex analogs of Phenol, 4-[bis(ethylthio)methyl]- requires a careful analysis of its structural features and the reactivity they impart.
The Phenolic Hydroxyl Group: This group is a powerful ortho- and para-directing group for electrophilic aromatic substitution. This allows for the introduction of additional substituents on the aromatic ring with high regioselectivity. The hydroxyl group can also be used as a handle for further reactions, such as etherification or esterification. However, it may require protection during certain synthetic steps. Traceless acetal (B89532) directing groups have been developed for catalytic ortho-C-H silylation of phenols, which could be adapted for other functionalizations. nih.gov
The Dithioacetal Moiety: The sulfur atoms of the bis(ethylthio)methyl group are nucleophilic and can be oxidized to form sulfoxides and sulfones. This transformation can dramatically alter the electronic properties and steric bulk of the substituent, providing a route to a diverse range of analogs. The benzylic C-H bond between the two sulfur atoms is acidic and can be deprotonated with a strong base, creating a nucleophilic center for the introduction of further substituents at this position.
The Aromatic Ring: The electron-donating character of the hydroxyl and alkylthio groups activates the ring towards electrophilic substitution. This allows for reactions like nitration, halogenation, and Friedel-Crafts acylation to introduce further diversity.
A synthetic strategy for a complex analog would likely involve a multi-step sequence that leverages these features. For example, one could start with 4-hydroxybenzaldehyde, protect the phenol, form the dithioacetal, perform a substitution reaction on the aromatic ring, and then deprotect the phenol. The choice of protecting groups and the order of reactions would be critical to avoid unwanted side reactions and achieve the desired regiochemistry. The development of methods for synthesizing highly substituted phenols with complete regiochemical control offers powerful tools for creating complex derivatives. oregonstate.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
